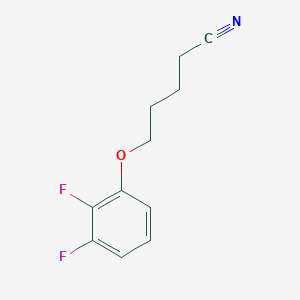

5-(2,3-Difluoro-phenoxy)pentanenitrile

Description

5-(2,3-Difluoro-phenoxy)pentanenitrile is a synthetic fluorinated ether nitrile compound characterized by a pentanenitrile backbone substituted with a 2,3-difluorophenoxy group at the fifth carbon (C5) position. Evidence suggests it has been used in research contexts, though it is currently listed as a discontinued product .

Propriétés

IUPAC Name |

5-(2,3-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-5-4-6-10(11(9)13)15-8-3-1-2-7-14/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOVQEVNJYPSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluoro-phenoxy)pentanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-difluorophenol and 5-bromopentanenitrile.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2,3-difluorophenol is reacted with 5-bromopentanenitrile in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Difluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common methods.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(2,3-Difluoro-phenoxy)pentanenitrile is explored for its potential as a lead compound in drug development due to its unique structural features. The difluorophenoxy group enhances its lipophilicity and metabolic stability, making it suitable for further modifications aimed at improving pharmacological properties.

Case Study: Anticancer Activity

A study investigated the compound's effects on various cancer cell lines. The results indicated that it induced apoptosis in cancer cells, with significant increases in cleaved caspase-3 levels observed. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HEK293 (Normal Cells) | >100 |

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Agrochemicals

The compound is also being investigated for its potential use in agrochemical formulations. Its ability to interact with specific biological targets can be harnessed to develop novel herbicides or pesticides that are effective yet environmentally friendly.

Mécanisme D'action

The mechanism by which 5-(2,3-Difluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The difluorophenoxy group can enhance the compound’s stability and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-(2,3-Difluoro-phenoxy)pentanenitrile with structurally or functionally related nitriles, emphasizing substituent effects, applications, and biological activities.

Structural Analogues with Fluorinated or Aromatic Substitutions

Key Observations:

- Substituent Effects: The 2,3-difluorophenoxy group in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., 2,3-bis(4-hydroxyphenyl)pentanenitrile). Fluorine’s electronegativity may also reduce oxidative degradation .

- Radiolabeled Derivatives: The 18F-labeled bis-hydroxyphenyl analog demonstrates how fluorination and stereochemistry (2R,3S configuration) are critical for selective estrogen receptor beta (ERβ) targeting in positron emission tomography (PET), highlighting the importance of substituent placement for diagnostic applications .

- Natural vs. synthetic receptor ligands) .

Nitriles with Heterocyclic or Complex Substituents

Key Observations:

- Functional Group Diversity: TAPN’s triazole group enables supramolecular interactions (e.g., with pillar[5]arene hosts), illustrating how nitriles with polar substituents are valuable in materials science .

- Ketone vs. Nitrile Reactivity: The ketone group in 5-(4-methoxyphenyl)-5-oxo-2,3-diphenyl-pentanenitrile increases susceptibility to nucleophilic attacks compared to the stable nitrile group in this compound, affecting synthetic utility .

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability: Fluorine substitution may reduce cytochrome P450-mediated metabolism relative to methoxy or hydroxy groups, as seen in ERβ radioligands .

- Stereochemical Influence: The 2R,3S configuration in 5-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile is critical for ERβ selectivity, whereas the target compound’s lack of chiral centers simplifies synthesis but limits receptor specificity .

Activité Biologique

5-(2,3-Difluoro-phenoxy)pentanenitrile is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The unique structural features of this compound, particularly the difluorophenoxy moiety and the nitrile group, suggest a variety of interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₂F₂N

- Molecular Weight : Approximately 233.24 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity. The nitrile group can also participate in hydrogen bonding, influencing the compound's interactions with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenoxy group may modulate enzyme activity or receptor binding, leading to various biochemical effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities against various bacterial strains.

Anticancer Properties

Fluorinated compounds have been explored for their anticancer potential. Studies involving related compounds have shown promising results against cancer cell lines, indicating that this compound could also exhibit antiproliferative effects.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential activity against specific bacterial strains | |

| Anticancer | Promising results in inhibiting cancer cell proliferation |

Case Studies and Research Findings

Several studies have evaluated the biological activities of fluorinated phenoxy compounds, providing insights into the potential effects of this compound.

- Antiproliferative Activity : A study on fluorinated derivatives indicated that modifications in the phenoxy group significantly affected antiproliferative activity against breast and colon cancer cell lines. The presence of fluorine atoms was correlated with enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .

- Mechanistic Insights : Research has suggested that fluorinated compounds may exert their effects through multiple mechanisms, including interference with DNA synthesis and modulation of apoptosis pathways .

Comparison with Similar Compounds

This compound can be compared with other fluorinated phenoxy derivatives to understand its unique properties better.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-(2,6-Difluorophenoxy)pentanenitrile | Similar structure but with different fluorine substitution | Enhanced metabolic stability |

| 5-(2-Bromo-phenoxy)pentanenitrile | Contains bromine instead of fluorine | Different reactivity profile due to bromine's properties |

| 5-(2-Chloro-phenoxy)pentanenitrile | Contains chlorine | Variable binding affinity compared to fluorinated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.